Oxanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

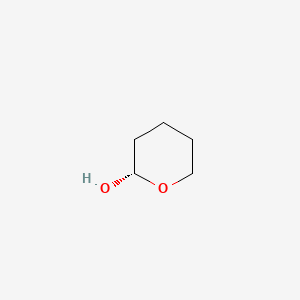

Structure

3D Structure

Properties

CAS No. |

56573-79-6 |

|---|---|

Molecular Formula |

C5H10O2 |

Molecular Weight |

102.13 g/mol |

IUPAC Name |

(2S)-oxan-2-ol |

InChI |

InChI=1S/C5H10O2/c6-5-3-1-2-4-7-5/h5-6H,1-4H2/t5-/m0/s1 |

InChI Key |

CELWCAITJAEQNL-YFKPBYRVSA-N |

SMILES |

C1CCOC(C1)O |

Isomeric SMILES |

C1CCO[C@@H](C1)O |

Canonical SMILES |

C1CCOC(C1)O |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Octanol-Water Partition Coefficient (Kow)

The octanol-water partition coefficient (Kow), often expressed in its logarithmic form as log P, is a critical physicochemical parameter that quantifies the lipophilicity (fat-loving) or hydrophilicity (water-loving) of a chemical substance. It is defined as the ratio of the concentration of a compound in a mixture of 1-octanol and water at equilibrium.[1][2] This coefficient serves as a crucial indicator in diverse scientific fields, particularly in drug discovery and environmental science, for predicting the behavior of a substance in biological and environmental systems.

1-Octanol is selected as the organic solvent because its amphiphilic nature, possessing both a non-polar alkyl chain and a polar hydroxyl group, provides a reasonable simulation of the lipid bilayers of cell membranes.[1][3][4] The value of Kow is a measure of how a chemical will partition between the aqueous and lipid phases in a biological system.

The partition coefficient (P) is calculated as:

P = [Concentration in octanol] / [Concentration in water]

Due to the wide range of P values, it is more convenient to use the common logarithm, log P.[2]

-

log P = 0 : The compound is equally soluble in octanol and water.[1]

-

log P > 0 : The compound is more soluble in octanol (lipophilic).[1]

-

log P < 0 : The compound is more soluble in water (hydrophilic).

For ionizable substances, the distribution of the compound between the two phases is pH-dependent. The distribution coefficient (D) is used to describe the partition at a specific pH, which accounts for both the ionized and unionized forms of the compound. The log D is the effective lipophilicity of a compound at a given pH.[4][5]

Significance of the Octanol-Water Partition Coefficient

The Kow is a cornerstone of quantitative structure-activity relationships (QSAR) and plays a pivotal role in:

-

Drug Development : It is instrumental in predicting the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.[6][7] A drug's ability to cross biological membranes, its bioavailability, and its potential for binding to plasma proteins are all influenced by its log P value.[1][8]

-

Environmental Science : Kow is used to predict the environmental fate of organic pollutants.[3] It helps in estimating a chemical's tendency to bioaccumulate in organisms, adsorb to soil and sediments, or remain dissolved in water.[2]

Experimental Protocols for Determining Kow

Several methods are employed to determine the octanol-water partition coefficient, each with its own advantages and limitations.

Shake-Flask Method

This is the traditional and most straightforward method for measuring Kow. It is most suitable for compounds with log P values in the range of -2 to 4.[9]

Methodology:

-

Preparation of Phases : 1-Octanol and water are mutually saturated by stirring them together for 24 hours, followed by a separation period.

-

Analyte Introduction : A known amount of the test substance is dissolved in either water-saturated octanol or octanol-saturated water.

-

Partitioning : The two phases are combined in a flask in a known volume ratio. The flask is then agitated (shaken) until equilibrium is reached.

-

Phase Separation : The mixture is centrifuged to ensure complete separation of the octanol and water layers.

-

Concentration Analysis : The concentration of the substance in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or gas chromatography.[10][11]

-

Calculation : The partition coefficient is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Slow-Stirring Method

This method is particularly useful for highly hydrophobic compounds (high log P) where emulsions can be a problem with the shake-flask method.[12]

Methodology:

-

System Setup : A vessel is filled with known volumes of octanol and water. The interface between the two phases is well-defined.

-

Analyte Introduction : The test substance is typically introduced into the octanol phase.

-

Gentle Agitation : The two phases are stirred slowly for an extended period (days to weeks) to allow the solute to partition between the phases without forming an emulsion.

-

Sampling and Analysis : Samples are taken from both the octanol and water phases at regular intervals until the concentration in each phase remains constant, indicating that equilibrium has been reached.

-

Concentration Measurement : The concentration of the analyte in each phase is measured.

-

Calculation : Kow is calculated from the equilibrium concentrations.

High-Performance Liquid Chromatography (HPLC) Method

The HPLC method is a rapid and efficient way to estimate log P values. It is based on the correlation between the retention time of a compound on a reverse-phase HPLC column and its known log P value.[9][10]

Methodology:

-

Column and Mobile Phase : A non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like methanol or acetonitrile.[13]

-

Calibration : A series of standard compounds with accurately known log P values are injected into the HPLC system.

-

Retention Time Measurement : The retention time for each standard is recorded.

-

Calibration Curve : A calibration curve is generated by plotting the logarithm of the retention factor (k) versus the known log P values of the standards. The retention factor is calculated as k = (t_R - t_0) / t_0, where t_R is the retention time of the analyte and t_0 is the column dead time.

-

Sample Analysis : The test compound is injected under the same chromatographic conditions, and its retention time is measured.

-

log P Determination : The log P of the test compound is determined by interpolating its retention factor on the calibration curve.

Data Presentation

The following table summarizes the approximate log P values for a selection of common compounds.

| Compound | Log P Value | Classification |

| Urea | -2.11 | Hydrophilic |

| Aspirin | 1.19 | Moderately Lipophilic |

| Ibuprofen | 3.97 | Lipophilic |

| Diazepam | 2.82 | Lipophilic |

| DDT | 6.91 | Very Lipophilic |

| Benzene | 2.13 | Lipophilic |

| Vitamin C | -1.85 | Hydrophilic |

Mandatory Visualizations

References

- 1. m.youtube.com [m.youtube.com]

- 2. m.youtube.com [m.youtube.com]

- 3. m.youtube.com [m.youtube.com]

- 4. youtube.com [youtube.com]

- 5. youtube.com [youtube.com]

- 6. academic.oup.com [academic.oup.com]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

- 9. youtube.com [youtube.com]

- 10. evaluation-of-octanol-water-partition-coefficients-by-using-high-performance-liquid-chromatography - Ask this paper | Bohrium [bohrium.com]

- 11. youtube.com [youtube.com]

- 12. determining-octanol-water-partition-coefficients-for-extremely-hydrophobic-chemicals-by-combining-slow-stirring-and-solid-phase-microextraction - Ask this paper | Bohrium [bohrium.com]

- 13. youtube.com [youtube.com]

The Pivotal Role of logP in Drug Discovery: A Technical Guide

An in-depth exploration of the partition coefficient (logP) and its critical influence on the pharmacokinetic and pharmacodynamic properties of drug candidates. This guide is intended for researchers, scientists, and drug development professionals.

In the intricate process of drug discovery and development, a multitude of physicochemical properties are evaluated to predict a molecule's behavior in a biological system. Among these, the partition coefficient, expressed as logP, stands out as a cornerstone parameter, profoundly influencing a drug's journey from administration to its therapeutic target. This technical guide provides a comprehensive overview of the significance of logP, detailing its impact on drug absorption, distribution, metabolism, and excretion (ADME), and offers standardized protocols for its experimental determination.

Understanding logP: The Measure of Lipophilicity

The partition coefficient (P) is a measure of a compound's differential solubility in two immiscible phases, typically a non-polar lipid/organic solvent and a polar aqueous phase. It is a fundamental descriptor of a molecule's lipophilicity or hydrophobicity. The logarithm of this ratio is known as logP.[1]

A positive logP value indicates that the compound is more soluble in the lipid phase, signifying higher lipophilicity. Conversely, a negative logP value suggests greater solubility in the aqueous phase, indicating hydrophilicity. A logP of zero implies that the compound partitions equally between the two phases.[2][3] For instance, a logP of 1 means the compound is ten times more soluble in the lipid phase than in the aqueous phase.

It is crucial to distinguish logP from logD. While logP describes the partition coefficient of the neutral form of a molecule, logD (the distribution coefficient) accounts for both the ionized and unionized forms at a specific pH.[4] As the pH of biological compartments varies, logD is often more relevant for predicting a drug's behavior in the body.

The Impact of logP on Pharmacokinetics and Pharmacodynamics

The lipophilicity of a drug, as quantified by logP, is a critical determinant of its ADME profile, which in turn governs its overall pharmacokinetic and pharmacodynamic behavior.

Absorption

For a drug to be absorbed, it must pass through biological membranes, which are primarily lipid bilayers. Therefore, a certain degree of lipophilicity is essential for passive diffusion across these membranes.

-

Oral Bioavailability: For orally administered drugs, an optimal logP range is crucial for absorption from the gastrointestinal tract. Highly hydrophilic drugs (low logP) may have poor membrane permeability, while highly lipophilic drugs (high logP) can be poorly soluble in the aqueous gut environment and may get trapped in the lipid membrane.[5] The ideal logP range for good oral and intestinal absorption is generally considered to be between 1.35 and 1.8.[6]

-

Central Nervous System (CNS) Penetration: To cross the blood-brain barrier (BBB), a highly selective and lipophilic barrier, a drug must possess sufficient lipophilicity. The optimal logP value for CNS-targeting drugs is typically around 2.[2][6] Studies have shown a strong correlation between a compound's logP value and its ability to penetrate the brain.[7][8]

Distribution

Once absorbed into the bloodstream, a drug is distributed to various tissues and organs. Lipophilicity plays a significant role in this process.

-

Plasma Protein Binding: Highly lipophilic drugs tend to bind more extensively to plasma proteins, such as albumin. This binding can limit the free concentration of the drug available to exert its therapeutic effect.

-

Tissue Accumulation: Lipophilic compounds can accumulate in fatty tissues, leading to a larger volume of distribution. This can prolong the drug's half-life but may also lead to delayed toxicity.[2]

Metabolism and Excretion

The body's mechanisms for metabolizing and eliminating drugs are also influenced by their lipophilicity.

-

Metabolism: Lipophilic drugs are more readily metabolized by cytochrome P450 enzymes in the liver, which often introduce polar groups to increase water solubility and facilitate excretion.[9]

-

Excretion: The kidneys are more efficient at excreting polar, water-soluble compounds. Highly lipophilic drugs are often reabsorbed in the renal tubules and thus have slower renal clearance.

The following table summarizes the general relationship between logP and key ADME properties:

| ADME Property | Low logP (Hydrophilic) | Optimal logP | High logP (Lipophilic) |

| Absorption | Poor membrane permeability | Good balance of solubility and permeability | Poor aqueous solubility, may get trapped in membranes |

| Distribution | Lower plasma protein binding, confined to extracellular fluids | Balanced distribution | High plasma protein binding, accumulates in fatty tissues |

| Metabolism | Slower metabolism | Optimal substrate for metabolic enzymes | Rapidly metabolized |

| Excretion | Rapid renal excretion | Balanced excretion | Slow renal excretion, potential for accumulation |

Optimal logP Ranges in Drug Design

The ideal logP value for a drug candidate is highly dependent on its intended therapeutic application and route of administration. The following table provides a summary of generally accepted optimal logP ranges.

| Application / Route of Administration | Optimal logP Range | Rationale |

| Oral Administration | 1.35 - 1.8 | Balances aqueous solubility in the gut with membrane permeability for absorption.[6] |

| Central Nervous System (CNS) Drugs | ~ 2.0 (typically 1.5 - 2.7) | Sufficient lipophilicity to cross the blood-brain barrier.[7] |

| Sublingual Administration | > 5 | High lipophilicity facilitates rapid absorption through the oral mucosa.[2][6] |

It is important to note that these are general guidelines, and exceptions exist. For instance, some drugs that are substrates for active transport mechanisms can defy these lipophilicity-based predictions.

Lipinski's Rule of Five and the Role of logP

Christopher Lipinski's "Rule of Five" provides a set of simple molecular property guidelines to predict the oral bioavailability of a drug candidate.[10] A compound is more likely to be orally bioavailable if it does not violate more than one of the following criteria:

-

Molecular weight ≤ 500 Da

-

logP ≤ 5

-

No more than 5 hydrogen bond donors

-

No more than 10 hydrogen bond acceptors

While widely used as a filter in early drug discovery, it is important to remember that this is a rule of thumb and not an absolute law. Many successful drugs, particularly natural products and those utilizing transporter-mediated uptake, are exceptions to this rule.

Experimental Determination of logP

Accurate determination of logP is crucial for guiding drug design and optimization. Several experimental methods are available, with the shake-flask method and high-performance liquid chromatography (HPLC) being the most common.

Shake-Flask Method

The shake-flask method is considered the "gold standard" for logP determination due to its direct measurement of the partition coefficient.[4][11]

Experimental Protocol:

-

Preparation of Phases:

-

Prepare a phosphate buffer solution (e.g., pH 7.4) to represent the aqueous phase.

-

Saturate the buffer with n-octanol and, separately, saturate n-octanol with the buffer by vigorously shaking them together for 24 hours and then allowing the phases to separate.[4]

-

-

Sample Preparation:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

-

Partitioning:

-

Add a known volume of the n-octanol-saturated buffer and buffer-saturated n-octanol to a vial.

-

Add a small aliquot of the compound's stock solution.

-

Securely cap the vial and shake it vigorously for a set period (e.g., 1 hour) to allow the compound to partition between the two phases and reach equilibrium.[4]

-

Centrifuge the vial to ensure complete separation of the two phases.

-

-

Analysis:

-

Carefully withdraw an aliquot from both the aqueous and n-octanol layers.

-

Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or liquid chromatography-mass spectrometry (LC-MS).

-

-

Calculation:

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The logP is then calculated as the base-10 logarithm of P.

-

High-Performance Liquid Chromatography (HPLC) Method

The HPLC-based method is an indirect but high-throughput alternative for estimating logP. It relies on the correlation between a compound's retention time on a reverse-phase HPLC column and its lipophilicity.

Experimental Protocol:

-

System Setup:

-

Use a reverse-phase HPLC system with a suitable column (e.g., C18).

-

The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).

-

-

Calibration:

-

Select a series of reference compounds with known logP values that span the expected range of the test compound.

-

Inject each reference compound and record its retention time.

-

Calculate the capacity factor (k') for each reference compound.

-

Create a calibration curve by plotting the log k' values against the known logP values of the reference compounds.

-

-

Sample Analysis:

-

Inject the test compound under the same chromatographic conditions and determine its retention time and calculate its capacity factor.

-

-

logP Determination:

-

Use the calibration curve to determine the logP of the test compound from its measured capacity factor.

-

Method Validation: The HPLC method should be validated for linearity, precision, accuracy, and robustness to ensure reliable logP determination.

Visualizing the Importance of logP

The following diagrams, generated using Graphviz, illustrate key concepts related to logP in drug discovery.

Quantitative Data on logP of Common Drugs

The following table provides the logP values for a selection of common drugs, illustrating the diversity of lipophilicity among therapeutic agents.

| Drug | Therapeutic Class | Route of Administration | logP Value |

| Amitriptyline | Antidepressant (TCA) | Oral | 4.92 |

| Atenolol | Beta-blocker | Oral | 0.16 |

| Caffeine | CNS Stimulant | Oral | -0.07 |

| Diazepam | Benzodiazepine | Oral, IV | 2.82 |

| Ibuprofen | NSAID | Oral | 3.97 |

| Morphine | Opioid Analgesic | Oral, IV, IM | 0.89 |

| Paracetamol (Acetaminophen) | Analgesic, Antipyretic | Oral, IV | 0.46 |

| Zopiclone | Hypnotic | Oral | 0.8 |

Note: logP values can vary slightly depending on the experimental or computational method used.

Conclusion

The partition coefficient, logP, is an indispensable parameter in modern drug discovery. Its profound influence on a drug's ADME profile makes it a critical consideration from the earliest stages of lead identification and optimization. A thorough understanding of the principles of lipophilicity and the careful application of experimental and computational methods to determine logP are essential for the successful development of safe and effective medicines. By balancing lipophilicity with other key physicochemical properties, drug discovery teams can significantly increase the probability of advancing a candidate molecule through clinical trials and ultimately to the market.

References

- 1. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 2. acdlabs.com [acdlabs.com]

- 3. m.youtube.com [m.youtube.com]

- 4. LogP / LogD shake-flask method [protocols.io]

- 5. youtube.com [youtube.com]

- 6. Knowledge-Based, Central Nervous System (CNS) Lead Selection and Lead Optimization for CNS Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Physiology, Glucose Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

The Crucial Role of Lipophilicity in Drug Discovery: An In-depth Guide to Octanol-Water Partitioning

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of lipophilicity, a critical physicochemical property in drug design and development. Its influence on a drug's absorption, distribution, metabolism, and excretion (ADME) profile is paramount to a candidate's success. The octanol-water partition coefficient (logP) is the most widely accepted measure of lipophilicity, and this document details its theoretical underpinnings, experimental determination, and practical implications in the pharmaceutical sciences.

The Core Concept: Understanding Lipophilicity and LogP

Lipophilicity describes the affinity of a chemical compound for a lipid-rich (non-polar) environment versus an aqueous (polar) environment.[1] In drug discovery, it is a key determinant of how a drug will behave in the body, influencing its ability to cross biological membranes, bind to target proteins, and be eliminated.

The most common method for quantifying lipophilicity is by determining the octanol-water partition coefficient (P). This is the ratio of the concentration of a compound in a non-polar solvent (n-octanol) to its concentration in a polar solvent (water) at equilibrium.[2] For ease of use, the logarithmic form, logP, is universally employed.

A positive logP value indicates a preference for the lipid phase (lipophilic/hydrophobic), while a negative logP value signifies a preference for the aqueous phase (hydrophilic). A logP of zero means the compound partitions equally between the two phases.[2]

The Impact of Lipophilicity on ADME Properties

The lipophilicity of a drug candidate profoundly affects its entire pharmacokinetic journey through the body. A delicate balance is required; a drug that is too lipophilic may be poorly soluble in aqueous environments like the gastrointestinal tract and blood, while a drug that is too hydrophilic may not effectively cross cell membranes to reach its target.[3]

Quantitative Data: LogP Values of Common Drugs

The following table summarizes the experimentally determined logP values for a selection of common pharmaceutical compounds, illustrating the wide range of lipophilicities encountered in drug design.

| Drug | Therapeutic Class | LogP Value | Lipophilicity Classification |

| Atenolol | Beta-Blocker | 0.16 | Hydrophilic |

| Cimetidine | H2 Receptor Antagonist | 0.40 | Hydrophilic |

| Paracetamol | Analgesic | 0.46 | Hydrophilic |

| Theophylline | Bronchodilator | -0.02 | Hydrophilic |

| Ibuprofen | NSAID | 3.97 | Lipophilic |

| Diazepam | Benzodiazepine | 2.82 | Lipophilic |

| Amiodarone | Antiarrhythmic | 7.56 | Highly Lipophilic |

| Propranolol | Beta-Blocker | 2.63 | Lipophilic |

| Fluoxetine | SSRI Antidepressant | 4.05 | Lipophilic |

| Warfarin | Anticoagulant | 2.64 | Lipophilic |

Experimental Protocols for LogP Determination

Accurate determination of logP is crucial for building reliable structure-activity relationships (SAR) and quantitative structure-activity relationships (QSAR) models. The two most prevalent experimental methods are the shake-flask method and reverse-phase high-performance liquid chromatography (RP-HPLC).

The Shake-Flask Method (Gold Standard)

The shake-flask method is the traditional and most direct way to measure logP. It involves the direct partitioning of a compound between n-octanol and water.[4]

Methodology:

-

Preparation of Phases:

-

Pre-saturate n-octanol with water by shaking the two liquids together and allowing them to separate.

-

Pre-saturate water with n-octanol in the same manner. This ensures that the volume of each phase does not change during the experiment.

-

-

Dissolution of the Compound:

-

A known amount of the test compound is dissolved in either the water-saturated n-octanol or the n-octanol-saturated water, depending on its solubility. The concentration should be kept low to avoid the formation of aggregates.

-

-

Partitioning:

-

The two phases are combined in a separating funnel in a defined volume ratio.

-

The funnel is shaken vigorously for a set period (e.g., 10-30 minutes) to allow the compound to reach equilibrium between the two phases.[4]

-

The funnel is then allowed to stand undisturbed until the two phases have completely separated.

-

-

Analysis:

-

A sample is carefully taken from each phase.

-

The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

-

Calculation:

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

logP is then calculated as the base-10 logarithm of P.

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC offers a faster, more automated, and less sample-intensive alternative to the shake-flask method for estimating logP.[5] This method is based on the correlation between a compound's retention time on a non-polar stationary phase and its known logP value.

Methodology:

-

System Setup:

-

An HPLC system equipped with a reverse-phase column (e.g., C18) is used.

-

The mobile phase typically consists of a mixture of water and an organic solvent (e.g., methanol or acetonitrile).

-

-

Calibration:

-

A series of standard compounds with known logP values are injected into the HPLC system.

-

The retention time (t_R_) for each standard is recorded.

-

The capacity factor (k') is calculated for each standard using the formula: k' = (t_R_ - t_0_) / t_0_, where t_0_ is the column dead time.

-

A calibration curve is generated by plotting the logarithm of the capacity factor (log k') against the known logP values of the standards.

-

-

Sample Analysis:

-

The test compound is injected into the same HPLC system under identical conditions.

-

Its retention time is measured, and the capacity factor is calculated.

-

-

LogP Determination:

-

The logP of the test compound is determined by interpolating its log k' value on the calibration curve.

-

Conclusion

Lipophilicity, quantified by the octanol-water partition coefficient (logP), is an indispensable parameter in modern drug discovery. Its profound influence on the ADME properties of a compound necessitates its careful consideration and optimization from the earliest stages of a project. The shake-flask and RP-HPLC methods provide robust and reliable means for determining logP, enabling researchers to make informed decisions in the design of safe and effective new medicines. A thorough understanding of the principles and methodologies outlined in this guide is essential for any scientist involved in the development of novel therapeutics.

References

The role of octanol in environmental fate studies

An In-depth Technical Guide on the Role of Octanol in Environmental Fate Studies

Introduction

In the fields of environmental science, toxicology, and drug development, understanding the environmental fate of a chemical is of paramount importance. Predicting how a substance will behave when released into the ecosystem—whether it will dissolve in water, bind to soil, or accumulate in living organisms—is crucial for risk assessment and regulatory decisions. At the core of this predictive science lies a simple yet powerful parameter: the n-octanol/water partition coefficient (Kow) .[1][2][3]

Octanol, an eight-carbon alcohol, serves as a surrogate for the fatty, lipid-rich environments found in soil organic matter and biological tissues. The Kow value is a measure of a chemical's hydrophobicity (or lipophilicity, "fat-loving" nature) and is defined as the ratio of a chemical's concentration in the n-octanol phase to its concentration in the aqueous phase at equilibrium.[1][2][4] A high Kow indicates a preference for fatty environments, while a low Kow suggests a preference for water.[3] This guide provides a technical overview of the role of octanol in these studies, detailing the experimental methods used to determine Kow and its application in predicting the environmental distribution and impact of chemical compounds.

The Octanol-Water Partition Coefficient (Log Kow)

Due to the vast range of partitioning behaviors, the Kow value is almost always expressed in its logarithmic form, Log Kow .[4] This allows for the convenient comparison of chemicals with vastly different properties on a manageable scale.

-

High Log Kow (typically > 4.5): Indicates that the substance is hydrophobic and lipophilic. These chemicals are likely to adsorb to organic matter in soil and sediment and have a high potential to bioaccumulate in the fatty tissues of organisms.[2][4][5]

-

Low Log Kow (typically < 2): Indicates that the substance is hydrophilic. These chemicals tend to be more water-soluble and mobile in the environment, remaining primarily in the aqueous phase.[1][4][6]

The Log Kow value is a critical input parameter for numerous environmental fate and transport models, forming the basis for quantitative structure-activity relationships (QSARs) that predict a substance's behavior from its chemical structure.[2][5][7]

Caption: Conceptual model of chemical partitioning based on Log Kow.

Experimental Protocols for Determining Kow

Several standardized methods exist for the experimental determination of Log Kow, most notably those outlined by the Organisation for Economic Co-operation and Development (OECD). The choice of method depends on the substance's properties and the expected Log Kow range.[8]

OECD 107: Shake-Flask Method

This is the most direct method for measuring Kow.

-

Principle: A small amount of the test substance is dissolved in a system containing n-octanol and water. The system is vigorously shaken to facilitate partitioning and then allowed to separate. The concentration of the substance in each phase is measured to calculate the partition coefficient.[1][9]

-

Detailed Methodology:

-

Preparation: Prepare a stock solution of the test substance in either n-octanol or water. The concentration should not exceed 0.01 mol/L in either phase.[1]

-

Equilibration: In a suitable vessel (e.g., a separatory funnel), combine precisely measured volumes of n-octanol, water, and the stock solution. Three tests are performed using different volume ratios of the two solvents.[6][9]

-

Shaking: Agitate the vessel mechanically until equilibrium is achieved. The time required varies depending on the substance.

-

Phase Separation: Separate the n-octanol and water phases. Centrifugation is typically required to ensure a clean separation and remove any micro-emulsions.[1][6][9]

-

Analysis: Determine the concentration of the test substance in each phase using an appropriate analytical technique, such as UV/VIS spectrophotometry, gas chromatography (GC), or high-performance liquid chromatography (HPLC).[9][10]

-

Calculation: The Kow is calculated as the ratio of the concentration in the n-octanol phase (Coct) to the concentration in the aqueous phase (Cwater). The final value is reported as the average of the triplicate runs.

-

-

Applicability: This method is best suited for substances with a Log Kow in the range of -2 to 4.[6][11]

-

Limitations: For highly hydrophobic substances (Log Kow > 4), the formation of micro-droplets of octanol in the aqueous phase can lead to an overestimation of the concentration in water, resulting in an artificially low Kow.[6] The method is also not suitable for surface-active agents.[11]

OECD 117: HPLC Method

This is an indirect method that estimates Log Kow based on chromatographic retention time.

-

Principle: The method relies on the observation that for a homologous series of chemicals, there is a linear relationship between the logarithm of their retention time on a reverse-phase HPLC column and their Log Kow.[12] The stationary phase is non-polar (e.g., C18-coated silica), and hydrophilic chemicals elute first, followed by more lipophilic chemicals.[12]

-

Detailed Methodology:

-

Calibration: Select a set of at least 6 structurally similar reference compounds with accurately known Log Kow values that bracket the expected Log Kow of the test substance.

-

Chromatography: Perform isocratic elution of the reference compounds on the HPLC system and measure their retention times.

-

Calibration Curve: Plot the known Log Kow values of the reference compounds against the logarithm of their capacity factors (k), which are calculated from their retention times. This creates a regression line.

-

Sample Analysis: Inject the test substance into the HPLC system under the identical conditions and determine its retention time in duplicate.[12]

-

Calculation: Calculate the capacity factor for the test substance and use the regression equation from the calibration curve to determine its Log Kow.[12]

-

-

Applicability: The HPLC method is generally suitable for compounds with a Log Kow in the range of 0 to 6.[8][12]

OECD 123: Slow-Stirring Method

This method was developed to overcome the limitations of the shake-flask method for very hydrophobic chemicals.

-

Principle: Instead of vigorous shaking, the octanol-water-substance system is mixed by slow, gentle stirring. This avoids the formation of micro-emulsions while still allowing the system to reach equilibrium over time.[6]

-

Detailed Methodology:

-

Preparation: The test substance is added to a mixture of n-octanol and water in a thermostatted vessel.

-

Equilibration: The mixture is stirred at a slow speed for an extended period. For very hydrophobic substances, reaching equilibrium can take several days.[6][13]

-

Phase Separation & Analysis: Once equilibrium is confirmed, stirring is stopped, and the phases are allowed to separate. Samples are taken from each phase and analyzed using appropriate methods, similar to the shake-flask protocol.

-

-

Applicability: This is the gold-standard method for highly hydrophobic substances (Log Kow > 4) and can measure values up to and beyond Log Kow 8.[13]

Caption: Experimental workflow for the OECD 107 Shake-Flask method.

Data Presentation

Summary of Kow Determination Methods

| Method | OECD Guideline | Log Kow Range | Principle | Key Advantage |

| Shake-Flask | OECD 107 | -2 to 4[6][11] | Direct Measurement | Simple and direct determination. |

| HPLC Method | OECD 117 | 0 to 6[8][12] | Indirect (Retention Time) | Fast, requires small sample amounts. |

| Slow-Stirring | OECD 123 | > 4[6][13] | Direct Measurement | Avoids emulsions for hydrophobic chemicals. |

Example Log Kow Values for Common Pollutants

| Chemical Class | Example Compound | Log Kow Value | Environmental Significance |

| Organochlorine Insecticide | DDT | ~6.9 | Highly bioaccumulative, persistent.[4] |

| Organophosphate Insecticide | Malathion | ~2.75 | More water-soluble, less bioaccumulative.[4] |

| Polychlorinated Biphenyls (PCBs) | Decachlorobiphenyl | ~8.2 | Extremely hydrophobic, strong partitioning to sediment.[14] |

| Polycyclic Aromatic Hydrocarbons (PAHs) | Benzo[a]pyrene | ~6.0 | Adsorbs strongly to particulate matter. |

Predicting Environmental Fate with Log Kow

The Log Kow value is a cornerstone for predicting how a chemical will partition among different environmental compartments: water, soil, air, and biota.

Bioaccumulation and Bioconcentration

Bioaccumulation is the process by which chemicals build up in an organism. A primary driver of this process for organic chemicals is hydrophobicity.

-

Mechanism: Chemicals with a high Log Kow have a low affinity for water and a high affinity for lipids.[2] When an aquatic organism is exposed, these chemicals readily partition from the water into its fatty tissues, accumulating over time to concentrations much higher than in the surrounding environment.

-

Bioconcentration Factor (BCF): This is the ratio of a chemical's concentration in an organism to the concentration in the surrounding water. There is a strong, often linear, relationship between Log BCF and Log Kow. For regulatory purposes, a Log Kow > 5 is often used as a screening criterion for identifying potentially bioaccumulative substances, corresponding to a BCF > 5000.[5]

Soil and Sediment Adsorption

The fate of chemicals in terrestrial and aquatic systems is heavily influenced by their tendency to adsorb to solid phases.

-

Mechanism: Hydrophobic chemicals (high Log Kow) preferentially move out of the water column and bind to the organic carbon fraction of soil and sediments.[2][4] This process reduces the chemical's bioavailability and mobility but can also create a long-term reservoir of contamination.

-

Organic Carbon-Water Partition Coefficient (Koc): This parameter describes the partitioning between organic carbon and water. While it can be measured directly, it is frequently and reliably estimated from the Log Kow using established QSAR equations.[15]

Atmospheric Deposition

While less direct, Log Kow also influences a chemical's fate in the atmosphere.

-

Mechanism: A chemical's tendency to adsorb to airborne particulate matter versus remaining in the vapor phase is related to its hydrophobicity.[16] Highly hydrophobic compounds are more likely to be associated with particles, which are then removed from the atmosphere through wet deposition (washout by rain or snow) and dry deposition (gravitational settling).[16][17]

References

- 1. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]

- 2. chemsafetypro.com [chemsafetypro.com]

- 3. app1-c89-pub.pressidium.com - Kow Chemistry [app1-c89-pub.pressidium.com]

- 4. youtube.com [youtube.com]

- 5. rem-main.rem.sfu.ca [rem-main.rem.sfu.ca]

- 6. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]

- 7. epa.gov [epa.gov]

- 8. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 9. Partition coefficient: Shake bottle method according to OECD 107 - Analytice [analytice.com]

- 10. rc.usf.edu [rc.usf.edu]

- 11. oecd.org [oecd.org]

- 12. search.library.uvic.ca [search.library.uvic.ca]

- 13. researchgate.net [researchgate.net]

- 14. google.com [google.com]

- 15. youtube.com [youtube.com]

- 16. andrewsforest.oregonstate.edu [andrewsforest.oregonstate.edu]

- 17. ACP - Technical note: AQMEII4 Activity 1: evaluation of wet and dry deposition schemes as an integral part of regional-scale air quality models [acp.copernicus.org]

The Core Principles of Solvent Partitioning with Octanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles of solvent partitioning, with a specific focus on the octanol-water partition coefficient (LogP). It delves into the thermodynamic underpinnings of this critical physicochemical parameter and explores its profound implications for drug discovery and development. This guide offers detailed experimental protocols for LogP determination, presents quantitative data for a range of pharmaceutical compounds, and utilizes visualizations to clarify complex relationships and workflows.

Introduction to Solvent Partitioning and the Octanol-Water Partition Coefficient (LogP)

The partitioning of a solute between two immiscible liquid phases is a fundamental phenomenon in chemistry and biology. In the pharmaceutical sciences, the partitioning of a drug molecule between an aqueous phase (representing the biological fluids) and a lipophilic phase is of paramount importance as it governs the drug's absorption, distribution, metabolism, and excretion (ADME) profile.

The most widely accepted measure of a drug's lipophilicity is the octanol-water partition coefficient (Kow) , or its logarithmic form, LogP . It is defined as the ratio of the concentration of a compound in a water-saturated octanol phase to its concentration in an octanol-saturated aqueous phase at equilibrium.[1][2]

A positive LogP value indicates that the compound is more soluble in octanol than in water, signifying a lipophilic or "fat-loving" nature. Conversely, a negative LogP value suggests a higher affinity for the aqueous phase, indicating a hydrophilic or "water-loving" character. A LogP of zero implies equal partitioning between the two phases.

The choice of octanol as the organic phase is intentional. Its amphiphilic nature, possessing both a non-polar alkyl chain and a polar hydroxyl group, provides a reasonable mimic of the lipid bilayers of biological membranes.[3]

Thermodynamic Basis of Partitioning

The partitioning of a solute between two immiscible phases is a thermodynamically driven process governed by the change in Gibbs free energy (ΔG) . The transfer of a solute from the aqueous phase to the octanol phase is spontaneous if the Gibbs free energy of transfer (ΔG_transfer) is negative.

The relationship between the partition coefficient (P) and the Gibbs free energy of transfer is given by the equation:

ΔG_transfer = -RT ln(P)

where:

-

R is the ideal gas constant

-

T is the absolute temperature in Kelvin

-

ln(P) is the natural logarithm of the partition coefficient

A negative ΔG_transfer, and therefore a P value greater than 1 (positive LogP), indicates that the transfer from the aqueous to the organic phase is thermodynamically favorable. This favorable partitioning is a result of the complex interplay between enthalpy (ΔH) and entropy (ΔS) changes associated with the desolvation of the molecule from water and its subsequent solvation in octanol. The hydrophobic effect, a major driving force in this process, is largely entropic in nature, arising from the disruption of the highly ordered structure of water molecules surrounding the non-polar solute.[4][5][6]

The Significance of LogP in Drug Development

The lipophilicity of a drug, as quantified by its LogP value, is a critical determinant of its pharmacokinetic and pharmacodynamic properties. It plays a pivotal role in various stages of a drug's journey through the body.

Absorption

For orally administered drugs, absorption from the gastrointestinal (GI) tract into the bloodstream requires passage through the lipid-rich membranes of the intestinal epithelium. A moderate degree of lipophilicity is generally required for efficient passive diffusion across these membranes.[7][8]

-

Highly hydrophilic drugs (low LogP) are poorly absorbed because they cannot readily partition into the lipid bilayer.

-

Highly lipophilic drugs (high LogP) can also exhibit poor absorption due to their low aqueous solubility, which limits their dissolution in the GI fluids and their ability to reach the membrane surface. They may also become trapped within the lipid membrane.

Distribution

Once in the bloodstream, a drug's distribution to various tissues and organs is influenced by its lipophilicity.

-

Lipophilic drugs tend to distribute more readily into fatty tissues, which can act as a reservoir, potentially prolonging the drug's duration of action but also delaying its elimination.

-

Blood-Brain Barrier (BBB) Penetration: The BBB is a highly selective barrier that protects the central nervous system. For drugs targeting the CNS, a certain level of lipophilicity is essential to cross this barrier.[9]

-

Plasma Protein Binding: Lipophilic drugs often exhibit a higher degree of binding to plasma proteins like albumin.[6][10] Only the unbound (free) fraction of the drug is pharmacologically active and available to distribute into tissues.

Metabolism

The metabolism of drugs, primarily in the liver by cytochrome P450 (CYP450) enzymes, is also influenced by lipophilicity. Lipophilic compounds are more readily taken up by hepatocytes and can be substrates for CYP450 enzymes.[11][12][13][14] Metabolism often involves the introduction of polar functional groups, increasing the drug's water solubility and facilitating its excretion.

Excretion

The kidneys are the primary route of excretion for many drugs and their metabolites. Hydrophilic compounds are more efficiently filtered by the glomerulus and are less likely to be reabsorbed in the renal tubules, leading to their effective elimination in the urine. Lipophilic drugs, on the other hand, are more readily reabsorbed and may require metabolic conversion to more polar forms before they can be efficiently excreted.

The following diagram illustrates the pivotal role of LogP in the ADME process.

Quantitative Data: LogP Values of Common Drugs

The following table provides a summary of experimentally determined LogP values for a selection of common pharmaceutical compounds, illustrating the wide range of lipophilicity observed in marketed drugs.

| Drug | Therapeutic Class | LogP Value |

| Atenolol | Beta-Blocker | 0.16 |

| Morphine | Opioid Analgesic | 0.89 |

| Ciprofloxacin | Antibiotic | -0.99 |

| Ibuprofen | NSAID | 3.97 |

| Diazepam | Benzodiazepine | 2.82 |

| Amiodarone | Antiarrhythmic | 7.56 |

| Warfarin | Anticoagulant | 2.74 |

| Simvastatin | Statin | 4.68 |

| Fluoxetine | SSRI Antidepressant | 4.10 |

| Cetirizine | Antihistamine | 1.50 |

Note: LogP values can vary slightly depending on the experimental method and conditions.

Experimental Protocols for LogP Determination

Several methods are available for the experimental determination of the octanol-water partition coefficient. The choice of method often depends on the properties of the compound, the required accuracy, and the desired throughput.

Shake-Flask Method (OECD Guideline 107)

The shake-flask method is considered the "gold standard" for LogP determination due to its direct measurement of the partitioning equilibrium.[1][2][10][15][16]

Principle: A known amount of the test substance is dissolved in a mixture of n-octanol and water (pre-saturated with each other). The mixture is shaken until equilibrium is reached, after which the two phases are separated, and the concentration of the substance in each phase is determined analytically.

Detailed Protocol:

-

Preparation of Solvents:

-

Saturate n-octanol with water by shaking equal volumes of the two solvents for 24 hours, followed by separation of the layers.

-

Similarly, saturate water with n-octanol.

-

Use these pre-saturated solvents for the experiment.

-

-

Preparation of Test Solution:

-

Prepare a stock solution of the test compound in the appropriate solvent (usually the one in which it is more soluble). The final concentration in the two-phase system should be low enough to avoid saturation in either phase.

-

-

Partitioning:

-

In a suitable vessel (e.g., a separatory funnel or a centrifuge tube with a screw cap), add a known volume of the octanol and aqueous phases. The volume ratio should be varied in different experimental runs (e.g., 1:1, 2:1, 1:2 octanol:water).

-

Add a known amount of the stock solution of the test compound.

-

Shake the vessel vigorously for a predetermined time (e.g., 1-2 hours) at a constant temperature (typically 25°C) to allow for the establishment of equilibrium. Preliminary experiments may be necessary to determine the time required to reach equilibrium.

-

-

Phase Separation:

-

Separate the two phases. Centrifugation is often used to ensure a clean separation and to break any emulsions that may have formed.

-

-

Analysis:

-

Determine the concentration of the test substance in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC, GC).

-

Ensure the analytical method is validated for both the octanol and aqueous matrices.

-

-

Calculation of LogP:

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase (C_octanol) to the concentration in the aqueous phase (C_aqueous).

-

LogP = log10(P) = log10(C_octanol / C_aqueous)

-

The following diagram outlines the workflow for the shake-flask method.

References

- 1. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]

- 2. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 3. youtube.com [youtube.com]

- 4. In silico screening of drug-membrane thermodynamics reveals linear relations between bulk partitioning and the potential of mean force - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.aip.org [pubs.aip.org]

- 7. medium.com [medium.com]

- 8. youtube.com [youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Partition coefficient: Shake bottle method according to OECD 107 - Analytice [analytice.com]

- 11. Drug metabolism - Wikipedia [en.wikipedia.org]

- 12. youtube.com [youtube.com]

- 13. youtube.com [youtube.com]

- 14. m.youtube.com [m.youtube.com]

- 15. oecd.org [oecd.org]

- 16. oecd.org [oecd.org]

An In-Depth Technical Guide to the Meyer-Overton Rule and the Role of Octanol in Anesthetic Potency

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Meyer-Overton rule, a foundational concept in the field of anesthesiology, and the significance of octanol as a key tool in predicting anesthetic potency. This document delves into the quantitative relationship between the lipophilicity of anesthetic agents and their efficacy, details the experimental protocols for determining these properties, and explores the molecular signaling pathways implicated in general anesthesia.

Introduction: The Enduring Legacy of the Meyer-Overton Rule

For over a century, the Meyer-Overton rule has provided a remarkably consistent correlation: the potency of a general anesthetic is directly proportional to its solubility in a lipid-like solvent.[1][2][3] Independently described by Hans Meyer and Charles Overton at the turn of the 20th century, this principle posits that anesthesia occurs when a sufficient number of anesthetic molecules dissolve in the lipid membranes of nerve cells.[1][2][3] This observation laid the groundwork for the "lipid theory" of anesthesia, suggesting that the primary site of anesthetic action is the lipid bilayer of neurons.[2] While modern research has also identified specific protein targets for anesthetics, the Meyer-Overton correlation remains a fundamental concept in anesthetic pharmacology and drug development.[1][2]

Octanol, a simple eight-carbon alcohol, has become the standard surrogate for the lipid environment of cell membranes in these studies. Its amphipathic nature, possessing both a polar hydroxyl group and a nonpolar alkyl chain, allows it to mimic the interface between the aqueous extracellular environment and the lipid-rich neuronal membrane. The octanol-water partition coefficient (Kow or P), typically expressed as its logarithm (logP), is a quantitative measure of a substance's lipophilicity and is a key predictor of its anesthetic potency.[1]

Quantitative Analysis: The Correlation Between Lipophilicity and Anesthetic Potency

The potency of inhaled general anesthetics is most commonly quantified by the Minimum Alveolar Concentration (MAC). MAC is defined as the concentration of an anesthetic in the alveoli of the lungs, at one atmosphere of pressure, that prevents movement in 50% of subjects in response to a surgical stimulus.[3] A lower MAC value indicates a more potent anesthetic.

The Meyer-Overton rule is vividly illustrated by plotting the log of anesthetic potency (inversely related to MAC) against the log of the oil/gas partition coefficient (a measure of lipophilicity). This relationship demonstrates a strong linear correlation, as shown in the table below, which summarizes the MAC values and oil/gas partition coefficients for several common inhaled anesthetic agents.

| Anesthetic Agent | MAC (%) in Oxygen | Oil:Gas Partition Coefficient (37°C) |

| Nitrous Oxide | 104 | 1.4 |

| Desflurane | 6.0 | 19 |

| Sevoflurane | 2.0 | 51 |

| Isoflurane | 1.2 | 98 |

| Enflurane | 1.7 | 98 |

| Halothane | 0.75 | 224 |

Data compiled from multiple sources. The oil:gas partition coefficient is a widely accepted proxy for the octanol:water partition coefficient in the context of the Meyer-Overton rule for inhaled anesthetics.

dot

Caption: Logical flow of the Meyer-Overton Correlation.

Experimental Protocols

Accurate determination of both lipophilicity and anesthetic potency is crucial for the validation of the Meyer-Overton rule and for the preclinical assessment of new anesthetic compounds. The following sections provide detailed methodologies for key experiments.

Determination of the Octanol-Water Partition Coefficient (logP) using the Shake-Flask Method

This protocol is based on the OECD Guideline for the Testing of Chemicals, Test No. 107.

Objective: To determine the octanol-water partition coefficient (Kow) of a substance.

Materials:

-

Test substance

-

n-Octanol, analytical grade, saturated with water

-

Water, distilled or deionized, saturated with n-octanol

-

Separatory funnels of appropriate volume with glass stoppers

-

Mechanical shaker or vortex mixer

-

Centrifuge (for phase separation, if necessary)

-

Analytical instrument for quantification of the test substance (e.g., UV/Vis spectrophotometer, gas chromatograph, HPLC)

Procedure:

-

Preparation of Solvents: Pre-saturate the n-octanol with water and the water with n-octanol by shaking them together for 24 hours, followed by a 24-hour separation period.

-

Preparation of Test Solution: Dissolve a known amount of the test substance in either water or n-octanol. The concentration should be in the linear range of the analytical method.

-

Partitioning:

-

Add a measured volume of the test solution and the other solvent to a separatory funnel.

-

The volume ratio of octanol to water should be varied depending on the expected logP value to ensure that the concentration of the test substance in both phases can be accurately measured.

-

Stopper the funnel and shake vigorously for a predetermined time (e.g., 5 minutes). The shaking time should be sufficient to reach equilibrium.

-

-

Phase Separation:

-

Allow the funnel to stand undisturbed until the two phases have completely separated.

-

If an emulsion has formed, it may be necessary to centrifuge the mixture to achieve clear separation.

-

-

Sampling and Analysis:

-

Carefully withdraw a sample from both the aqueous and the octanol phases.

-

Analyze the concentration of the test substance in each phase using a validated analytical method.

-

-

Calculation of Kow:

-

The octanol-water partition coefficient (Kow) is calculated as the ratio of the concentration of the test substance in the octanol phase (Coctanol) to its concentration in the aqueous phase (Cwater) at equilibrium: Kow = Coctanol / Cwater

-

The result is typically expressed as its base-10 logarithm (logP).

-

In Vivo Determination of Minimum Alveolar Concentration (MAC) in Rodents

This protocol provides a general framework for determining the MAC of a volatile anesthetic in a rodent model.

Objective: To determine the minimum alveolar concentration (MAC) of an inhaled anesthetic agent that prevents movement in 50% of animals in response to a noxious stimulus.

Materials:

-

Volatile anesthetic agent

-

Calibrated vaporizer

-

Anesthesia chamber and/or nose cone delivery system

-

Gas analyzer for measuring end-tidal anesthetic concentration

-

Ventilator (optional, but recommended for precise control)

-

Noxious stimulus device (e.g., tail clamp, electrical stimulator)

-

Rectal probe for monitoring body temperature

Procedure:

-

Animal Preparation:

-

Acclimatize the animals (e.g., rats or mice) to the experimental setup to minimize stress.

-

Induce anesthesia in an induction chamber with a higher concentration of the anesthetic agent.

-

Once induced, transfer the animal to the experimental setup (e.g., stereotaxic frame with a nose cone).

-

-

Anesthetic Administration and Equilibration:

-

Administer the anesthetic gas mixture (anesthetic in oxygen or a medical air/oxygen blend) via the nose cone.

-

Set the initial anesthetic concentration on the vaporizer.

-

Allow for an equilibration period of at least 15-20 minutes to ensure a steady state between the inspired, alveolar, and brain concentrations of the anesthetic.

-

Monitor and maintain the animal's body temperature within the normal physiological range.

-

-

Application of Noxious Stimulus:

-

Apply a standardized noxious stimulus. A common method is to apply a tail clamp for a set duration (e.g., 60 seconds).

-

Observe the animal for a purposeful motor response (e.g., withdrawal of the tail, movement of the limbs or head).

-

-

Bracketing or Up-and-Down Method:

-

Bracketing Method:

-

If the animal moves, increase the anesthetic concentration by a set increment (e.g., 0.1-0.2%).

-

If the animal does not move, decrease the anesthetic concentration by the same increment.

-

Allow for re-equilibration at each new concentration before applying the stimulus again.

-

The MAC for that animal is determined as the average of the lowest concentration that prevents movement and the highest concentration that permits movement.

-

-

Up-and-Down Method:

-

This method is often used with a larger cohort of animals. The anesthetic concentration for each subsequent animal is adjusted based on the response of the previous one.

-

-

-

Data Analysis:

-

The MAC for the study population is calculated as the mean of the individual MAC values obtained from all animals.

-

Caption: The Lipid Raft-PLD2-TREK-1 signaling cascade.

Ionotropic Receptor Modulation

In addition to lipid-mediated effects, many general anesthetics directly modulate the function of ionotropic receptors, which are crucial for synaptic transmission.

-

GABA-A Receptors: The γ-aminobutyric acid type A (GABA-A) receptor is the primary inhibitory neurotransmitter receptor in the brain. Most volatile anesthetics, as well as intravenous agents like propofol, are positive allosteric modulators of the GABA-A receptor. They bind to the receptor at a site distinct from the GABA binding site and enhance the receptor's response to GABA, leading to an increased influx of chloride ions (Cl-). This hyperpolarizes the neuron, making it more difficult to excite and thus enhancing synaptic inhibition.

dot

Caption: GABA-A receptor potentiation by general anesthetics.

-

NMDA Receptors: The N-methyl-D-aspartate (NMDA) receptor is a key excitatory ionotropic glutamate receptor. Some general anesthetics, notably ketamine, xenon, and nitrous oxide, act as antagonists of the NMDA receptor. By inhibiting the influx of positive ions (Na+ and Ca2+) through the NMDA receptor channel, these anesthetics reduce excitatory neurotransmission, contributing to their anesthetic and analgesic effects.

dot

Caption: NMDA receptor inhibition by certain anesthetics.

Conclusion

The Meyer-Overton rule, despite its age, remains a cornerstone of anesthetic pharmacology, providing a powerful predictive tool for the potency of new anesthetic agents based on their lipophilicity. The use of octanol as a mimetic for the neuronal lipid environment has been instrumental in quantifying this relationship. While the simple lipid theory has evolved to incorporate the crucial role of specific protein targets like GABA-A and NMDA receptors, recent discoveries of lipid-mediated signaling pathways, such as the disruption of lipid rafts leading to TREK-1 channel activation, have revitalized the importance of the cell membrane as a primary site of anesthetic action. A comprehensive understanding of both the physicochemical properties of anesthetics, as described by the Meyer-Overton rule, and their interactions with a diverse array of molecular targets is essential for the continued development of safer and more effective anesthetic drugs.

References

An In-depth Technical Guide to the Chemical Properties of 1-Octanol for Researchers

This guide provides a comprehensive overview of the essential chemical and physical properties of 1-octanol, tailored for researchers, scientists, and professionals in drug development. It includes detailed data, experimental methodologies, and visual representations to facilitate a thorough understanding of this versatile C8 alcohol.

Core Chemical and Physical Properties

1-Octanol, a straight-chain fatty alcohol, is a colorless, oily liquid with a characteristic pungent aromatic odor.[1][2] It is a versatile solvent and a key intermediate in the synthesis of various esters, plasticizers, and fragrances.[1][3] Its amphiphilic nature, possessing both a polar hydroxyl group and a nonpolar octyl chain, governs its solubility and partitioning behavior, making it a crucial compound in pharmaceutical and environmental sciences.

Table 1: Physical and Chemical Properties of 1-Octanol

| Property | Value | Source |

| Molecular Formula | C₈H₁₈O | [4] |

| CAS Number | 111-87-5 | [4] |

| Molecular Weight | 130.23 g/mol | [4] |

| Appearance | Colorless, oily liquid | [3][4] |

| Odor | Penetrating, aromatic | [1][2] |

| Melting Point | -16 to -15 °C | [1][3][4] |

| Boiling Point | 195 to 196 °C | [1][3][4] |

| Density | 0.827 - 0.830 g/cm³ at 25 °C | [1][3][4] |

| Vapor Pressure | 0.14 mm Hg at 25 °C | [3] |

| Vapor Density | 4.5 (vs air) | [3] |

| Refractive Index (n20/D) | 1.429 | [1][3] |

| Flash Point | 81 °C (178 °F) | |

| Autoignition Temperature | 273 °C (523 °F) | [1] |

| Log P (Octanol-Water Partition Coefficient) | 3.0 |

Solubility Profile

The solubility of 1-octanol is a critical parameter in its various applications, particularly in its use as a solvent and in studies of lipophilicity. Its long hydrocarbon chain renders it sparingly soluble in water, while its hydroxyl group allows for miscibility with many organic solvents.

Table 2: Solubility of 1-Octanol

| Solvent | Solubility | Source |

| Water | ~0.5 g/100 mL at 20 °C (sparingly soluble) | [4] |

| Ethanol | Soluble / Miscible | [2][3][4] |

| Ether | Soluble / Miscible | [2][3][4] |

| Chloroform | Soluble / Miscible | [1][3][4] |

| Carbon Tetrachloride | Soluble | [2] |

| Mineral Oil | Miscible | [2] |

| Glycerol | Immiscible | [2] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the identification and characterization of 1-octanol. The following tables summarize the key spectral data.

Table 3: ¹H NMR Spectroscopic Data for 1-Octanol (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Source |

| ~3.65 | Triplet | 2H | -CH₂-OH (a) | [2][3] |

| ~1.53-1.58 | Multiplet | 2H | -CH₂-CH₂-OH (b) | [2][3] |

| ~1.25-1.35 | Multiplet | 10H | -(CH₂)₅- | [2] |

| ~0.88-0.90 | Triplet | 3H | CH₃- | [2] |

| ~1.90 | Broad Singlet | 1H | -OH | [2] |

Table 4: ¹³C NMR Spectroscopic Data for 1-Octanol (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Assignment | Source |

| 63.0 | C1 (-CH₂-OH) | [5] |

| 32.6 | C2 | [5] |

| 31.8 | C3 | [5] |

| 29.4 | C4 | [5] |

| 29.2 | C5 | [5] |

| 25.7 | C6 | [5] |

| 22.6 | C7 | [5] |

| 14.0 | C8 (CH₃-) | [5] |

Table 5: Key IR Absorption Bands for 1-Octanol

| Wavenumber (cm⁻¹) | Description | Functional Group |

| 3200-3500 (broad) | O-H stretch | Alcohol |

| 2850-2960 | C-H stretch | Alkane |

| 1050-1070 | C-O stretch | Primary Alcohol |

Table 6: Mass Spectrometry Fragmentation Data for 1-Octanol

| m/z | Relative Intensity (%) | Possible Fragment | Source |

| 56 | 100 | [C₄H₈]⁺ | [6][7] |

| 41 | ~74-82 | [C₃H₅]⁺ | [6][7] |

| 55 | ~87-91 | [C₄H₇]⁺ | [6][7] |

| 69 | ~63-77 | [C₅H₉]⁺ | [6][7] |

| 70 | ~60-80 | [C₅H₁₀]⁺ | [6][7] |

| 43 | ~59-70 | [C₃H₇]⁺ | [6][7] |

| 31 | ~23-25 | [CH₂OH]⁺ | [6][7] |

| 29 | ~24-37 | [C₂H₅]⁺ | [6][7] |

| 83 | ~33 | [C₆H₁₁]⁺ | [7] |

| 42 | ~44-50 | [C₃H₆]⁺ | [6][7] |

| 130 | Low | [M]⁺ (Molecular Ion) | [6] |

Experimental Protocols

Determination of Octanol-Water Partition Coefficient (Log P) - Shake Flask Method (OECD 107)

The shake-flask method is a widely used and direct approach for determining the octanol-water partition coefficient.

-

Preparation of Phases: Pre-saturate 1-octanol with water and water with 1-octanol by shaking them together for 24 hours, followed by separation of the two phases.

-

Sample Preparation: Prepare a stock solution of the analyte in the phase in which it is more soluble. The concentration should be low enough to remain in the linear range of the analytical method.

-

Partitioning: In a suitable vessel (e.g., a separatory funnel or a centrifuge tube), combine a known volume of the pre-saturated octanol and a known volume of the pre-saturated aqueous phase. Add a small, known amount of the analyte stock solution.

-

Equilibration: Shake the vessel for a sufficient amount of time to allow for equilibrium to be reached (e.g., 2 hours at a constant temperature).

-

Phase Separation: Allow the two phases to separate completely. Centrifugation can be used to facilitate this process.

-

Analysis: Determine the concentration of the analyte in both the octanol and aqueous phases using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC, or GC).

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration of the analyte in the octanol phase (Cₒ) to its concentration in the aqueous phase (Cₐ). The Log P is then the base-10 logarithm of P.

Determination of Solubility in Water

-

Preparation: Add an excess amount of 1-octanol to a known volume of distilled water in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the mixture to stand undisturbed until the aqueous and organic phases have clearly separated.

-

Sampling: Carefully extract a sample from the center of the aqueous phase, avoiding any of the undissolved 1-octanol.

-

Analysis: Determine the concentration of 1-octanol in the aqueous sample using a suitable analytical method such as gas chromatography (GC) with a flame ionization detector (FID).

-

Calculation: The determined concentration represents the solubility of 1-octanol in water at that temperature.

Spectroscopic Analysis

-

Sample Preparation: For ¹H NMR, dissolve 5-25 mg of 1-octanol in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. For ¹³C NMR, a more concentrated sample of 50-100 mg is typically required.[8]

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is then tuned and the magnetic field is shimmed to achieve homogeneity.

-

Data Acquisition: Acquire the spectrum using appropriate parameters (e.g., number of scans, pulse sequence). For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum to single peaks for each unique carbon.[9]

-

Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced (typically to TMS at 0 ppm).

-

Sample Preparation (Neat Liquid): Place one to two drops of neat 1-octanol onto the surface of a salt plate (e.g., NaCl or KBr). Place a second salt plate on top to create a thin liquid film.[1][4]

-

Analysis: Place the salt plate assembly into the sample holder of the IR spectrometer.

-

Data Acquisition: Record the IR spectrum, typically over the range of 4000-400 cm⁻¹. A background spectrum of the empty salt plates is usually recorded first and subtracted from the sample spectrum.

-

Sample Introduction: Introduce a small amount of 1-octanol into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS).

-

Ionization: The sample is vaporized and then ionized, commonly using electron ionization (EI). This process forms a molecular ion ([M]⁺) and various fragment ions.

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z ratio.

Visualizations

The following diagrams illustrate key conceptual frameworks related to the properties and analysis of 1-octanol.

Caption: Workflow for the comprehensive characterization of 1-octanol.

Caption: Relationship between the structure of 1-octanol and its key properties.

Safety and Handling

1-Octanol is considered an irritant to the skin and eyes.[1][10] It is also flammable.[1][3] Appropriate personal protective equipment (PPE), including gloves and safety goggles, should be worn when handling this chemical.[5] Work should be conducted in a well-ventilated area or under a fume hood.[5] Store in a cool, dry, well-ventilated area away from sources of ignition and incompatible substances such as strong oxidizing agents.[1][3][11]

References

- 1. webassign.net [webassign.net]

- 2. rsc.org [rsc.org]

- 3. Solved Analyze the spectra of 1-octanol. For the 1H NMR give | Chegg.com [chegg.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. Making sure you're not a bot! [oc-praktikum.de]

- 6. 1-Octanol(111-87-5) MS spectrum [chemicalbook.com]

- 7. massbank.eu [massbank.eu]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. bmse000970 1-Octanol at BMRB [bmrb.io]

- 11. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0001183) [hmdb.ca]

The Theoretical Core of the Octanol-Water System: A Technical Guide for Drug Development Professionals

An In-depth Examination of the Principles, Measurement, and Application of the Octanol-Water Partition Coefficient in Pharmaceutical Sciences.

The octanol-water partition coefficient (log P) stands as a cornerstone in medicinal chemistry and drug development, providing a critical measure of a compound's lipophilicity. This guide delves into the thermodynamic principles governing the partitioning of a solute between an aqueous and a lipid-like phase, details the standardized experimental protocols for its determination, and explores its profound implications for a drug's pharmacokinetic profile.

The Thermodynamic Basis of Partitioning

The distribution of a solute between two immiscible phases, such as n-octanol and water, is a thermodynamic equilibrium phenomenon. The octanol-water partition coefficient (P) is defined as the ratio of the concentration of a neutral compound in the octanol phase to its concentration in the aqueous phase at equilibrium.[1] For practical application, this is typically expressed in its logarithmic form, log P.

The partitioning process is fundamentally governed by the change in Gibbs free energy (ΔG) when a solute moves from the aqueous phase to the organic phase. This relationship is mathematically expressed as:

ΔGtransfer = -RT ln(P)

Where:

-

ΔGtransfer is the Gibbs free energy of transfer.

-

R is the ideal gas constant.

-

T is the absolute temperature.

A negative ΔGtransfer indicates a spontaneous partitioning into the octanol phase, corresponding to a log P value greater than zero and signifying a lipophilic compound. Conversely, a positive ΔGtransfer suggests a preference for the aqueous phase, resulting in a log P value less than zero and indicating a hydrophilic compound.

This free energy of transfer is a composite of enthalpic (ΔH) and entropic (ΔS) contributions, arising from the complex interplay of intermolecular forces between the solute and the solvent molecules in both phases.

Quantitative Data: Octanol-Water Partition Coefficients

The log P value is a critical parameter for a wide range of compounds in drug discovery and environmental science. Below is a table summarizing the experimental log P values for a selection of compounds, illustrating the broad range of lipophilicity encountered.

| Compound | Chemical Class | Log P Value | Lipophilicity |

| Urea | Amide | -2.11 | Very Hydrophilic |

| Acetic Acid | Carboxylic Acid | -0.17 | Hydrophilic |

| Aniline | Amine | 0.90 | Moderately Lipophilic |

| Benzene | Aromatic Hydrocarbon | 2.13 | Lipophilic |

| Ibuprofen | NSAID | 3.97 | Very Lipophilic |

| Diazepam | Benzodiazepine | 2.82 | Lipophilic |

| Propranolol | Beta-Blocker | 2.78 | Lipophilic |

| 2,2′,4,4′,5-Pentachlorobiphenyl | PCB | 6.41 | Extremely Lipophilic |

Note: These are representative values and can vary slightly depending on the experimental conditions.

Experimental Protocols for Log P Determination

Accurate and reproducible determination of log P is paramount. The Organization for Economic Co-operation and Development (OECD) has established standardized guidelines for this purpose.

OECD Guideline 107: Shake-Flask Method

The shake-flask method is the traditional and most straightforward approach for measuring the partition coefficient. It is suitable for log P values in the range of -2 to 4.

Methodology:

-

Preparation of Phases:

-

n-Octanol and water are pre-saturated with each other by shaking them together for 24 hours, followed by a separation period to allow the phases to become distinct.

-

-

Solute Preparation:

-

A stock solution of the test substance is prepared in either water or octanol.

-

-

Partitioning:

-

A known volume of the stock solution is added to a suitable vessel (e.g., a separatory funnel) containing known volumes of both pre-saturated octanol and water.

-

The vessel is shaken vigorously for a set period to facilitate the partitioning of the solute between the two phases.

-

The mixture is then centrifuged to ensure complete phase separation.

-

-

Analysis:

-

The concentration of the solute in both the octanol and water phases is determined using a suitable analytical technique, such as UV-Vis spectroscopy or chromatography.

-

-

Calculation:

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. Log P is then determined.

-

OECD Guideline 117: HPLC Method

The High-Performance Liquid Chromatography (HPLC) method is an indirect method for estimating log P. It is particularly useful for compounds with very high or low lipophilicity and covers a log P range of 0 to 6.[2][3][4][5]

Methodology:

-

Principle:

-

This method utilizes reversed-phase HPLC, where the stationary phase is nonpolar (e.g., silica with chemically bonded long hydrocarbon chains) and the mobile phase is polar.[2]

-

Lipophilic compounds have a stronger affinity for the stationary phase and thus have longer retention times, while hydrophilic compounds elute more quickly.[2]

-

-

Calibration:

-